7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt
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Overview
Description
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt is a complex organic compound known for its vibrant color properties. It is primarily used in the dye industry due to its ability to produce bright and stable colors. The compound is characterized by its azo group (-N=N-) which is responsible for its chromophoric properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-5-methoxy-o-toluidine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with naphthalene-1,3-disulphonic acid under alkaline conditions to form the azo compound. The final product is obtained by neutralizing the reaction mixture with lithium and sodium salts to form the lithium sodium salt of the compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions typically involve reagents like sulfuric acid and nitric acid under controlled conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which is responsible for its chromophoric properties. The azo group can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding and van der Waals interactions. These interactions can lead to changes in the structure and function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,5-disulphonic acid
- 7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-2,3-disulphonic acid
Uniqueness
7-((4-Amino-5-methoxy-o-tolyl)azo)naphthalene-1,3-disulphonic acid, lithium sodium salt is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chromophoric properties. This makes it particularly valuable in applications requiring bright and stable colors.
Properties
CAS No. |
75198-79-7 |
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Molecular Formula |
C18H15LiN3NaO7S2 |
Molecular Weight |
479.4 g/mol |
IUPAC Name |
lithium;sodium;7-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]naphthalene-1,3-disulfonate |
InChI |
InChI=1S/C18H17N3O7S2.Li.Na/c1-10-5-15(19)17(28-2)9-16(10)21-20-12-4-3-11-6-13(29(22,23)24)8-18(14(11)7-12)30(25,26)27;;/h3-9H,19H2,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
KDNYUNOKZOKXCM-UHFFFAOYSA-L |
Canonical SMILES |
[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)N.[Na+] |
Origin of Product |
United States |
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